molecular formula C11H26O3Si B8684148 isooctyltrimethoxysilane

isooctyltrimethoxysilane

Cat. No.: B8684148
M. Wt: 234.41 g/mol
InChI Key: LNXYOPZWRXTQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

isooctyltrimethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. This compound is part of the broader class of silanes, which are silicon-based chemicals widely used in various industrial and scientific applications. This compound is particularly known for its role as a coupling agent, which helps to improve the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isooctyltrimethoxysilane typically involves the reaction of 6-methylheptanol with trimethoxysilane. This reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, under controlled temperature and pressure conditions. The reaction can be represented as follows:

6-methylheptanol+trimethoxysilaneThis compound\text{6-methylheptanol} + \text{trimethoxysilane} \rightarrow \text{this compound} 6-methylheptanol+trimethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is collected through distillation. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

isooctyltrimethoxysilane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water and an acid or base catalyst.

    Condensation: Silanol groups and heat.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Polysiloxanes.

    Substitution: Functionalized silanes.

Scientific Research Applications

isooctyltrimethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.

    Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Employed in the development of drug delivery systems and medical implants.

    Industry: Used in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The primary mechanism of action of isooctyltrimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methoxy groups in the compound hydrolyze in the presence of water to form silanol groups, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by creating a strong interfacial layer.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler silane compound with three methoxy groups attached to a silicon atom.

    Trimethoxy(octyl)silane: Similar to isooctyltrimethoxysilane but with an octyl group instead of a 6-methylheptyl group.

    Trimethoxyphenylsilane: Contains a phenyl group instead of an alkyl group.

Uniqueness

This compound is unique due to its specific alkyl chain structure, which provides distinct hydrophobic properties and enhances its performance as a coupling agent in various applications. The presence of the 6-methylheptyl group also imparts unique steric and electronic effects that influence the reactivity and stability of the compound.

Properties

Molecular Formula

C11H26O3Si

Molecular Weight

234.41 g/mol

IUPAC Name

trimethoxy(6-methylheptyl)silane

InChI

InChI=1S/C11H26O3Si/c1-11(2)9-7-6-8-10-15(12-3,13-4)14-5/h11H,6-10H2,1-5H3

InChI Key

LNXYOPZWRXTQOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC[Si](OC)(OC)OC

Origin of Product

United States

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